molecular formula C9H17N3O B13795670 N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide CAS No. 88992-94-3

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide

Cat. No.: B13795670
CAS No.: 88992-94-3
M. Wt: 183.25 g/mol
InChI Key: YHISAQJGKPTPHT-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of piperazine with 2-chloroethylamine to form N-(2-aminoethyl)piperazine, which is then reacted with acryloyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bond in the prop-2-enamide group.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may result in saturated amide derivatives.

Scientific Research Applications

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with target molecules, while the prop-2-enamide group can participate in covalent bonding or other chemical reactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

88992-94-3

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C9H17N3O/c1-2-9(13)11-5-8-12-6-3-10-4-7-12/h2,10H,1,3-8H2,(H,11,13)

InChI Key

YHISAQJGKPTPHT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCN1CCNCC1

Origin of Product

United States

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